1,3-Dibromo-5,5-dimethylhydantoin

Catalog No.
S605577
CAS No.
77-48-5
M.F
C5H6Br2N2O2
M. Wt
285.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-5,5-dimethylhydantoin

CAS Number

77-48-5

Product Name

1,3-Dibromo-5,5-dimethylhydantoin

IUPAC Name

1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C5H6Br2N2O2

Molecular Weight

285.92 g/mol

InChI

InChI=1S/C5H6Br2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3

InChI Key

VRLDVERQJMEPIF-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1Br)Br)C

Synonyms

1,3-Dibromo-5,5-dimethyl-hydantoin; 1,3-Dibromo-5,5-dimethylhydantoin; 1,3-Dibromo-5,5-dimethylimidazolidin-2,4-dione; 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione; 5,5-Dimethyl-1,3-dibromohydantoin; Dibromantin; Dibromantine; N,N’-Dibromo-5,5-dim

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)Br)C

Antimicrobial Studies:

  • DBDMH's efficacy against various microorganisms, including bacteria, viruses, and fungi, is a subject of ongoing research. Studies investigate its potential for disinfecting surfaces, water treatment, and preserving biological samples. Source: National Institutes of Health: )

Environmental Science:

  • Research explores DBDMH's role in environmental disinfection, such as treating wastewater and aquaculture systems. Its effectiveness against pathogens and potential environmental impact are areas of ongoing investigation. Source: ScienceDirect:

Public Health Research:

  • Public health researchers study DBDMH as a potential disinfectant for drinking water and other applications. Studies evaluate its effectiveness against various contaminants and potential health risks associated with its use. Source: World Health Organization:

Material Science Research:

  • DBDMH's properties are investigated for potential applications in material science, such as developing self-disinfecting surfaces or antimicrobial coatings. Research focuses on its efficacy, material compatibility, and long-term stability. Source: American Chemical Society:

1,3-Dibromo-5,5-dimethylhydantoin is an organic compound with the molecular formula C₅H₆Br₂N₂O₂ and a molecular weight of 285.91 g/mol. It appears as a white to off-white crystalline powder with a mild halogen odor. This compound is derived from dimethylhydantoin and is notable for its stability and solubility in water (approximately 60.7 g/L) . 1,3-Dibromo-5,5-dimethylhydantoin serves primarily as a source of bromine, which is equivalent to hypobromous acid in aqueous solutions, making it effective in various applications such as disinfection and water treatment .

DBDMH's disinfection mechanism involves the release of bromine, which acts as the primary biocide. However, the exact details of how bromine inactivates pathogens remain under investigation []. One theory suggests bromine disrupts essential cellular components like proteins and enzymes in microorganisms []. Additionally, bromide ions (Br-) generated during disinfection can be re-oxidized to hypobromous acid by oxidants like ozone or chlorine, creating a potential regeneration cycle for the active bromine species [].

Due to its bromine content. It can hydrolyze in water to produce hypobromous acid and dimethylhydantoin:

1 3 Dibromo 5 5 dimethylhydantoin+H2OHypobromous acid+Dimethylhydantoin\text{1 3 Dibromo 5 5 dimethylhydantoin}+\text{H}_2\text{O}\rightarrow \text{Hypobromous acid}+\text{Dimethylhydantoin}

Additionally, it can act as a brominating agent in organic synthesis. For instance, it facilitates the direct dibromination of alkenes under mild conditions without the need for catalysts or external oxidants . This compound is also utilized in the oxidative bromination of various functionalized alkenes and aromatic compounds .

1,3-Dibromo-5,5-dimethylhydantoin exhibits significant antimicrobial properties due to its ability to release bromine in aqueous environments. It is widely used as a disinfectant for drinking water purification and recreational water treatment . The mechanism of action involves the generation of hypobromous acid, which can effectively kill pathogens by oxidizing their cellular components . Studies have shown that it can be used to sanitize food processing environments, particularly in the post-slaughter processing of meat products .

The synthesis of 1,3-dibromo-5,5-dimethylhydantoin can be achieved through various methods:

  • Direct Bromination: One common method involves the bromination of dimethylhydantoin using bromine or a brominating agent under controlled conditions.
  • Use of N-Bromosuccinimide: It can also be synthesized via the reaction of dimethylhydantoin with N-bromosuccinimide under mild conditions .
  • Organocatalytic Methods: Recent advancements have introduced organocatalytic systems that utilize this compound for asymmetric oxidative transformations .

1,3-Dibromo-5,5-dimethylhydantoin has diverse applications across various fields:

  • Water Treatment: It is extensively used as a disinfectant for drinking water and recreational water systems.
  • Industrial Uses: Employed as a bleaching agent in pulp and paper mills and for treating industrial cooling systems.
  • Food Industry: Utilized for sanitizing meat processing facilities to ensure food safety.
  • Organic Synthesis: Acts as a halogen source for various organic transformations including dibromination reactions and esterification processes .

Interaction studies involving 1,3-dibromo-5,5-dimethylhydantoin focus on its reactivity with different substrates. For instance:

  • Esterification Reactions: This compound has been shown to facilitate direct esterification reactions between carboxylic acids and alcohols without the need for metal catalysts .
  • Aldol Condensation: It also plays a role in aldol condensation reactions involving aldehydes, demonstrating its versatility as a reagent in organic synthesis .

1,3-Dibromo-5,5-dimethylhydantoin shares similarities with several other halogenated hydantoins and brominating agents. Here are some comparable compounds:

Compound NameStructure/PropertiesUnique Features
N-BromosuccinimideC₄H₄BrN₁O₂Commonly used as a brominating agent; less stable than 1,3-dibromo-5,5-dimethylhydantoin.
1-Bromo-2-nitrobenzeneC₆H₄BrN₁O₂Used primarily for electrophilic aromatic substitution; more reactive than 1,3-dibromo-5,5-dimethylhydantoin.
1-Chloro-2-bromopropaneC₃H₇BrClA chlorinated compound that serves different applications; less effective as an antimicrobial agent compared to 1,3-dibromo-5,5-dimethylhydantoin.

The uniqueness of 1,3-dibromo-5,5-dimethylhydantoin lies in its stability and dual functionality as both a disinfectant and a versatile reagent in organic synthesis. Its ability to release bromine effectively makes it particularly valuable in both industrial and laboratory settings.

XLogP3

1.5

UNII

V9R5F9I7MZ

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (87.29%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (50.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (49.15%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (61.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (38.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (67.8%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.49%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

77-48-5

Wikipedia

1,3-dibromo-5,5-dimethylhydantoin

General Manufacturing Information

Pharmaceutical and medicine manufacturing
2,4-Imidazolidinedione, 1,3-dibromo-5,5-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT

Tomohiro Maegawa, Yasuyuki Koutani, Kazuki Otake, Hiromichi Fujioka
PMID: 23409831   DOI: 10.1021/jo4000256

Abstract

A mild and efficient method for formation of methylene acetals from 1,2- and 1,3-diols using methoxymethylphenylsulfide, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and dibutylhydroxytoluene (BHT) is described. The use of BHT in this process suppresses side reactions and enables high-yielding formation of methylene acetals of various diols, including carbohydrate-type substrates.


Organocatalysis as a safe practical method for the stereospecific dibromination of unsaturated compounds

Gloria Hernández-Torres, Bin Tan, Carlos F Barbas 3rd
PMID: 22443632   DOI: 10.1021/ol300456x

Abstract

Organocatalytic stereospecific dibromination of a wide variety of functionalized alkenes was achieved using a stable, inexpensive halogen source, 1,3-dibromo 5,5-dimethylhydantoin, and a simple thiourea catalyst at room temperature. The presence of a tertiary amine enhanced the rate of the dibromination reaction, and yields were good in various solvents, including aqueous solvents. The procedure was extended to alkynes and aromatic rings and to dichlorination reactions by using the 1,3-dichloro hydantoin derivative.


Effectiveness of 1,3-dibromo-5,5 dimethylhydantoin on reduction of Escherichia coli O157:H7- and Salmonella-inoculated fresh meat

Norasak Kalchayanand, Terrance M Arthur, Joseph M Bosilevac, Dayna M Brichta-Harhay, Michael N Guerini, Steven D Shackelford, Tommy L Wheeler, Mohammad Koohmaraie
PMID: 19205477   DOI: 10.4315/0362-028x-72.1.151

Abstract

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH; 25 degrees C) and hot water (85 degrees C) spray treatments were evaluated for efficacy in decontamination of pathogenic bacteria attached to beef carcass surfaces represented by cutaneous trunci (CT) muscle sections and beef hearts. Treatments were evaluated using two different systems, a commercial carcass wash cabinet and a model carcass washer. The effects were measured immediately after treatment and again after 48 h of storage at 4 degrees C. Section of CT and beef hearts were inoculated with bovine fecal solution containing approximately 6 log CFU/cm2 of Escherichia coli O157:H7 and Salmonella. After DBDMH or hot water spray treatments, bacterial populations were enumerated immediately and after storage for 48 h at 4 degrees C. DBDMH treatments reduced aerobic plate counts, Enterobacteriaceae, E. coli O157: H7, and Salmonella by the same or slightly lower amounts relative to hot water treatment. DBDMH reduced aerobic plate counts and Enterobacteriaceae by 2.8 to 3.6 log CFU/cm2, E. coli O157:H7 by 1.6 to 2.1 log CFU/cm2, and Salmonella by 0.7 to 2.3 log CFU/cm2 on CT sections and beef hearts. Hot water treatment reduced aerobic plate counts and Enterobacteriaceae by 3.0 to 4.1 log CFU/cm2, E. coli O157:H7 by 1.8 to 2.3 log CFU/cm2, and Salmonella by 2.5 to 2.8 log CFU/cm2. After 48 h of storage, the reductions of organisms by DBDMH and hot water treatments were not different. This study demonstrated that DBDMH spray washing could be effective as an antimicrobial intervention for beef carcasses and variety meats.


1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality

Klara Čebular, Bojan Đ Božić, Stojan Stavber
PMID: 31319626   DOI: 10.3390/molecules24142608

Abstract

.


Determination of iodine values using 1,3-dibromo-5,5-dimethylhydantoin (DBH) and ethyl acetate as solvent. Analytical methods with DBH in respect to environmental and economical concern, part 18

M Hilp
PMID: 15378849   DOI:

Abstract

Iodine values (iodine numbers) of several fixed oils and lard can be determined in ethyl acetate, an easily biodegredable solvent, instead of chloroform according to PH. EUR. 2002. Iodine monobromide has been replaced by 1,3-dibromo-5,5-dimethylhydantoin (DBH) and potassium iodide (KI) and the reaction time was reduced to 5 min only. However, cod-liver oil and linseed oil require a reaction time of 30 min and a smaller weight of sample. Longer reaction times are also necessary for soya oil and wheat germ oil. Iodine values of linseed oil determined according to method A of PH. EUR. 2002, are dependent on the amount of sample, even in the range prescribed by the pharmacopoeia.


Facile exchange of glycosyl S,S-acetals to their O,O-acetals and preparation of glycofuranosides from acyclic glycosyl S,S-acetals under metal-free reaction conditions in the presence of 1,3-dibromo-5,5-dimethylhydantoin

Soni Kamlesh Madhusudan, Anup Kumar Misra
PMID: 15680606   DOI: 10.1016/j.carres.2004.12.002

Abstract

Exchange of acyclic glycosyl dithioacetals to their O,O-acetals has been achieved by a generalized reaction protocol mediated by 1,3-dibromo-5,5-dimethylhydantoin under mild, metal-free and neutral conditions. This methodology has been extended to the synthesis of alkyl glycofuranosides.


Cetylpyridinium tetrachlorozincate as standard for tenside titration. Analytical methods with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in respect to environmental and economical concern, part 19

M Hilp, S Zembatova
PMID: 15378850   DOI:

Abstract

The determination of the cationic active disinfectants benzalkonium chloride, benzethonium chloride, cetrimide, and cetylpyridinium chloride according to PH. EUR. 2002 resp. supplement 4.3/2003 can be improved using the DBH-method. By application of column extraction the iodide determination can be performed in the organic layer by visual indication. However, titration in aqueous solution with sodium dodecyl sulphate as titrant and methyl orange resp. bromophenol blue as indicator can be performed more simple. Cetylpyridinium tetrachlorozincate is recommended as a standard for tenside titration.


Determination of iodine values using 1,3-dibromo-5,5-dimethylhydantoin (DBH) without the employment of chlorinated hydrocarbons. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern. Part 17

M Hilp
PMID: 12227193   DOI:

Abstract

Low and medium iodine values of fixed oils and fats can be determined in glacial acetic acid within reduced waiting times of only 5 min. Highly unsaturated compounds such as those of linseed oil, cod-liver oil, sunflower oil, soybean oil, wheat germ oil and the emulsifier sorbitan trioleate result too low values in comparison to PH. EUR. 2002 [2] and USP 2000 [3]. Cocoa butter with a low iodine number is insoluble in glacial acetic acid. The iodine values of nonionogenic emulsifiers such as ceteareth-30 (Macrogol cetostearyl ether PH. EUR. 2002), oleth-10 resp. 20 (Macrogol oleyl ether PH. EUR. 2002) and polysorbate-80 PH. EUR. 2002 are obtained in aqueous solutions. Oleth-2 (Macrogol oleyl ether PH. EUR. 2002), polyoxyl-40 castor oil (Macrolglycerol ricinoleate PH. EUR. 2002), polysorbate-60 PH. EUR. 2002 and sorbitan trioleate PH. EUR. 2002 need the addition of ethyl acetate. Fixed oils even with high iodine values can be determined in an o/w emulsion with a reaction time of 5 min in most cases, when nonionogenic emulsifiers such as ceteareth-30, polyoxyl-30 glycerol monolaurate or polyoxyl-60 hydrogenated castor oil (Macrolglycerol hydroxystearate PH. EUR. 2002) are used.


Determination of organically bound iodine by reductive mineralization with aluminium powder. Analytical methods of pharmacopoeias with DBH in respect to environmental and economical concern. Part 16

M Hilp
PMID: 12168528   DOI:

Abstract

PH. EUR. 2002, JAP 1996 and USP 2000 mineralize organically bound iodine in x-ray contrast media by boiling under reflux with zinc powder in alkaline solution. The reductive mineralization can be performed at room temperature without filtration, when aluminium powder is used. Resulting iodide is titrated by argentometry and potentiometric indication according to the pharmacopoeia or after oxidation with 1,3-dibromo-5,5-dimethylhydantoin by iodometry.


1,3-Dibromo-5,5-dimethylhydantoin (DBH) as oxidant and precipitant for drug identification according to PH. EUR Analytical methods of pharmacopoeias with DBH in respect of environmental and economical concern, Part 15(1)

M Hilp
PMID: 12116875   DOI:

Abstract

Elemental bromine serves as oxidant for the identification of propylthiouracil, 2-thiouracil and sulphur according to PH. EUR. 2002. Phenol is identified according to PH. EUR. 2002 with bromine water as the sparingly water-soluble 2,4,4,6-tetrabromo-2,5-cyclohexadiene-1-one. These tests can be performed better using 1,3-dibromo-5,5-dimethylhydantoin (DBH).


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